N-(4-methoxybenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
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Overview
Description
“N-(4-methoxybenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” is a complex organic compound. It contains a furo[3,2-b]pyridine moiety, which is a heterocyclic compound (a compound that contains atoms of at least two different elements). This moiety is substituted with a methoxybenzyl group at the 4-position and a carboxamide group at the 2-position .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or an experimental study, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the reaction conditions. For instance, carboxamides can undergo hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Antimycobacterial Activity
This compound has been evaluated for its potential in treating mycobacterial infections. It has shown promising results against Mycobacterium tuberculosis , with a minimum inhibitory concentration (MIC) indicating its potency . This suggests its potential use as a therapeutic agent in combating tuberculosis, which remains a significant global health challenge.
Antifungal Applications
The structural analogs of this compound have demonstrated antifungal activity, particularly against Trichophyton mentagrophytes . This points to the possibility of developing new antifungal medications that could be effective in treating dermatophytic infections, which are common fungal infections affecting the skin.
Lipophilicity and Cell Transmembrane Transport
The lipophilicity of this compound is a critical factor that influences its cell transmembrane transport properties . Understanding and optimizing the lipophilicity can lead to improved bioavailability and efficacy of the compound when used in pharmaceutical applications.
Photosynthesis-Inhibiting Activity
Some derivatives of this compound have been found to exhibit photosynthesis-inhibiting activity in Spinacia oleracea L. (spinach chloroplasts) . This property could be harnessed for the development of herbicides that target the photosynthetic machinery of weeds, providing a new avenue for agricultural chemical research.
Physicochemical Property Analysis
The compound’s physicochemical properties, such as lipophilicity, are essential for its biological activity. These properties can be experimentally determined or predicted, which is vital for the compound’s application in medicinal chemistry research .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and proteins .
Mode of Action
It’s known that the presence of a carboxamide moiety in similar compounds can cause hydrogen bonds with a variety of enzymes and proteins, inhibiting their activity .
Biochemical Pathways
Compounds with similar structures have been shown to influence various pathways, including those related to inflammation .
Pharmacokinetics
Lipophilicity is a key factor related to the cell transmembrane transport and other biological processes of similar compounds .
Result of Action
Similar compounds have been shown to exhibit a range of pharmacological effects, including anti-inflammatory effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-3-8-15-14(19-11)9-16(22-15)17(20)18-10-12-4-6-13(21-2)7-5-12/h3-9H,10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYKGBXMCLTUTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
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